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Compound of Interest

Compound Name: Potassium fluorosulfate

Cat. No.: B079021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium
fluorosulfate (KSOsF), a compound of interest in various chemical and pharmaceutical
research areas. This document details the crystallographic parameters, atomic coordinates,
and key bonding information, alongside a thorough experimental protocol for its synthesis and
single-crystal X-ray diffraction analysis.

Crystal Structure and Properties

Potassium fluorosulfate crystallizes in the orthorhombic system, belonging to the Pnma
space group. The crystal structure was first determined by O'Sullivan, Thompson, and Trotter in
1967 and is isostructural with barite (BaS0a4).[1][2] A key feature of the potassium
fluorosulfate crystal structure is the disordered arrangement of the fluorosulfate anion.

Crystallographic Data

The fundamental crystallographic data for potassium fluorosulfate are summarized in the
table below. These parameters define the unit cell and the overall symmetry of the crystal
lattice.
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Parameter Value
Crystal System Orthorhombic
Space Group Pnma
a (A) 8.62

b (A) 5.84

c (A) 7.35
a (%) 90

B () 920

y () 20
Volume (A3) 369.6
z 4

Table 1: Crystallographic Data for Potassium Fluorosulfate.[1][2]

Atomic Coordinates and Displacement Parameters

The following table lists the atomic coordinates for each atom in the asymmetric unit of the
potassium fluorosulfate crystal structure. Due to the disorder of the fluorosulfate anion, the
oxygen and fluorine atoms are distributed over several positions with partial occupancy.

Wyckoff

Atom . X y z Occupancy
Site

K 4c 0.188 0.250 0.165 1

S 4c 0.062 0.250 0.685 1

o) 4c 0.075 0.250 0.490 0.5

0(2) 8d 0.175 0.050 0.750 0.5

F 4c -0.100 0.250 0.720 0.5
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Table 2: Atomic Coordinates for Potassium Fluorosulfate.

Selected Bond Lengths and Angles

The interatomic distances and angles provide insight into the bonding environment within the
potassium fluorosulfate crystal. The S-O and S-F bond lengths are consistent with a
tetrahedral fluorosulfate anion.

Bond Length (A)
S-O 1.43+0.01
S-F 1.58 £ 0.02

Table 3: Selected Bond Lengths in Potassium Fluorosulfate.[1]

Angle Value (°)
0-S-0 112.9
F-S-0O 105.8

Table 4: Selected Bond Angles in Potassium Fluorosulfate.[1]

Experimental Protocols
Synthesis and Crystallization of Potassium
Fluorosulfate

This protocol describes a method for the synthesis of potassium fluorosulfate and the growth
of single crystals suitable for X-ray diffraction analysis.

Materials:
e Potassium chloride (KCI)

e Fluorosulfuric acid (HSOsF)
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e Anhydrous ether
Procedure:

e Synthesis: A stoichiometric amount of finely powdered potassium chloride is slowly added to
an excess of fluorosulfuric acid at a low temperature (e.g., in an ice bath) with constant
stirring. The reaction produces potassium fluorosulfate and hydrogen chloride gas. The
reaction should be carried out in a well-ventilated fume hood. KC| + HSOsF — KSOsF + HCI

« Isolation: The excess fluorosulfuric acid is removed by vacuum distillation.

 Purification: The crude potassium fluorosulfate is washed with anhydrous ether to remove
any remaining impurities and then dried under vacuum.

o Crystallization: Single crystals of potassium fluorosulfate can be grown by slow
evaporation of a saturated aqueous solution at room temperature. Alternatively, slow cooling
of a saturated solution in a slightly acidic aqueous medium can also yield high-quality
crystals.

Single-Crystal X-ray Diffraction Analysis
This section outlines the general workflow for the determination of the crystal structure of
potassium fluorosulfate using single-crystal X-ray diffraction.

Methodology:

o Crystal Selection and Mounting: A suitable single crystal of potassium fluorosulfate is
selected under a polarizing microscope and mounted on a goniometer head.

o Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable
X-ray source (e.g., Mo-Ka radiation). The diffraction data are collected at a controlled
temperature, typically room temperature or a low temperature to reduce thermal vibrations.

o Data Reduction: The raw diffraction data are processed to correct for various experimental
factors, including Lorentz and polarization effects, and absorption.

» Structure Solution and Refinement: The crystal structure is solved using direct methods or
Patterson methods and then refined by full-matrix least-squares on F2. The positions of the
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atoms are refined along with their anisotropic displacement parameters. The disordered
model for the fluorosulfate anion is refined with appropriate constraints or restraints.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and crystal structure
analysis of potassium fluorosulfate.
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Experimental Workflow for Potassium Fluorosulfate Crystal Structure Analysis
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Workflow for KSOsF synthesis and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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